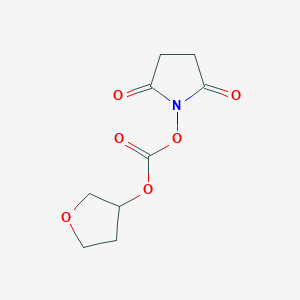
2-(4-Tert-butylphenyl)-3-pyridin-3-ylquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Tert-butylphenyl)-3-pyridin-3-ylquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a tert-butylphenyl group, and a pyridinyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-3-pyridin-3-ylquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-tert-butylaniline with 3-pyridinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazolinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Tert-butylphenyl)-3-pyridin-3-ylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which may have different functional groups attached to the core structure, enhancing their chemical and biological properties.
Aplicaciones Científicas De Investigación
2-(4-Tert-butylphenyl)-3-pyridin-3-ylquinazolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Tert-butylphenyl)-3-pyridin-3-ylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparación Con Compuestos Similares
Similar Compounds
2-phenyl-4(3H)-quinazolinone: Lacks the tert-butyl and pyridinyl groups, resulting in different chemical and biological properties.
3-(3-pyridinyl)-4(3H)-quinazolinone: Similar structure but without the tert-butylphenyl group.
2-(4-tert-butylphenyl)-4(3H)-quinazolinone: Similar structure but without the pyridinyl group.
Uniqueness
2-(4-Tert-butylphenyl)-3-pyridin-3-ylquinazolin-4-one is unique due to the presence of both the tert-butylphenyl and pyridinyl groups, which contribute to its distinct chemical reactivity and potential biological activity. These structural features make it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C23H21N3O |
|---|---|
Peso molecular |
355.4g/mol |
Nombre IUPAC |
2-(4-tert-butylphenyl)-3-pyridin-3-ylquinazolin-4-one |
InChI |
InChI=1S/C23H21N3O/c1-23(2,3)17-12-10-16(11-13-17)21-25-20-9-5-4-8-19(20)22(27)26(21)18-7-6-14-24-15-18/h4-15H,1-3H3 |
Clave InChI |
CWCJUFDNTJJHCL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CN=CC=C4 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethoxy-N-[(2-fluorophenyl)carbamothioyl]benzamide](/img/structure/B504938.png)







![4-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B504948.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B504952.png)
![N-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B504953.png)
![N-[2-(dimethylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B504954.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-pyridinyl)benzamide](/img/structure/B504958.png)
